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1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(3,5-Bis(methylthio)phenyl)propan-2-one. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: Amines or thiols, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioethers.
Scientific Research Applications
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropanone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.
1-(3,5-Dimethylphenyl)-1-chloropropan-2-one: Similar structure but with methyl groups instead of methylthio groups.
Uniqueness
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of methylthio groups, which can influence its chemical reactivity and biological activity. The sulfur atoms in the methylthio groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions. Its molecular formula is C12H13ClS2, with a molecular weight of approximately 260.8 g/mol. The presence of the chloropropanone group enhances its reactivity, particularly in nucleophilic substitution reactions, while the methylthio groups increase lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chlorinated carbon can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant for drug development as it may allow for selective targeting of pathological processes.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. These findings position this compound as a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
A review of recent literature highlights several key studies:
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Mechanism Exploration : Research conducted at a leading cancer research institute found that the compound triggered apoptosis in breast cancer cell lines via mitochondrial pathways. The study utilized flow cytometry and Western blot analyses to confirm the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of MRSA and other bacterial strains | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Mechanism | Interaction with enzymes/receptors |
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Studies focusing on pharmacokinetics, toxicity profiles, and structure-activity relationships will be critical for advancing this compound towards clinical applications.
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[3,5-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,1-3H3 |
InChI Key |
RUESCMIFLBRXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)SC)Cl |
Origin of Product |
United States |
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